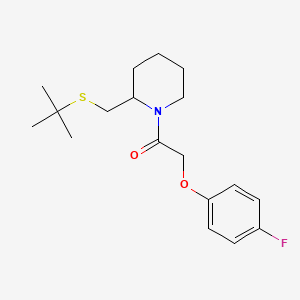

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-(4-fluorophenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FNO2S/c1-18(2,3)23-13-15-6-4-5-11-20(15)17(21)12-22-16-9-7-14(19)8-10-16/h7-10,15H,4-6,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZZNJXKVNARJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)COC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butylthio group and a 4-fluorophenoxy group. Its molecular formula is , with a molecular weight of approximately 303.39 g/mol. The presence of the fluorine atom and the sulfur-containing moiety suggests potential for diverse biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has been shown to inhibit the proliferation of cancer cells through apoptosis induction.

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects against certain pathogens.

- Neuroprotective Effects : There are indications of potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:

- Bcl-2 Family Proteins : Similar compounds have demonstrated binding affinity to Bcl-2 family proteins, which are crucial in regulating apoptosis. Enhanced binding may lead to increased apoptosis in cancer cells .

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular signaling pathways, contributing to its anticancer and antimicrobial effects.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that the compound inhibits cell growth significantly, with IC50 values indicating effective concentrations for inducing apoptosis. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Activity

In vitro assays revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as a lead compound for developing new antimicrobial agents.

Case Study 3: Neuroprotective Effects

Research involving neuronal cell cultures indicated that treatment with the compound resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions. This suggests a protective role against neurodegenerative processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Key Differences

Physicochemical and Pharmacokinetic Comparisons

Lipophilicity :

- The tert-butylthio group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to analogs with polar groups (e.g., furan in , logP ~2.8).

- Higher lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility.

Electronic Effects: The 4-fluorophenoxy group provides electron-withdrawing effects, stabilizing the ethanone moiety and influencing binding to targets (e.g., kinases, GPCRs) .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone?

The synthesis involves multi-step reactions, including nucleophilic substitution and Friedel-Crafts acylation. Key steps include:

- Step 1 : Introduce the tert-butylthio group via alkylation of a piperidine precursor using tert-butyl mercaptan and a base like KOH in anhydrous THF .

- Step 2 : Functionalize the piperidine ring with a methyl group using formaldehyde under reductive amination conditions (e.g., NaBH3CN) .

- Step 3 : Attach the 4-fluorophenoxy moiety via SN2 displacement of a leaving group (e.g., bromide) using 4-fluorophenol in the presence of a base (e.g., Cs2CO3) .

- Step 4 : Final acylation via Friedel-Crafts with acetyl chloride and AlCl3 to yield the ethanone group .

Optimization : Reaction yields improve with strict anhydrous conditions and catalyst screening (e.g., FeCl3 vs. AlCl3) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- NMR :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl group), δ 3.5–4.0 ppm (piperidine-CH2-S), and δ 6.8–7.2 ppm (aromatic protons from 4-fluorophenoxy) confirm substituent positions .

- ¹³C NMR : Carbonyl resonance near δ 205 ppm verifies the ethanone group .

- IR : Stretching frequencies at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of phenoxy) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with exact mass matching the molecular formula .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

Discrepancies often arise from solvent effects or steric hindrance from the tert-butylthio group. Methodological approaches include:

- Solvent Modeling : Use density functional theory (DFT) with explicit solvent models (e.g., PCM for polar aprotic solvents) to refine reaction energy profiles .

- Steric Parameter Analysis : Compare calculated Bürgi-Dunitz angles with crystallographic data (e.g., from analogues in ) to assess steric interference during nucleophilic attacks.

- Experimental Validation : Re-run reactions under varied conditions (e.g., DMF vs. THF) to isolate steric vs. electronic contributions .

Q. How does the tert-butylthio group influence the compound’s metabolic stability in vitro?

The tert-butylthio group enhances metabolic stability by:

- Steric Shielding : Bulky tert-butyl limits access of cytochrome P450 enzymes to the sulfur atom, reducing oxidative degradation .

- Lipophilicity : LogP increases by ~0.5 units compared to non-thio analogues, improving membrane permeability in cellular assays .

Experimental Design : - Conduct hepatic microsomal stability assays (human/rat) with LC-MS monitoring.

- Compare half-life (t½) against des-thio analogues to quantify stability improvements .

Q. What in vitro assays are suitable for evaluating the bioactivity of derivatives of this compound?

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. The 4-fluorophenoxy group may mimic ATP’s adenine binding .

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Piperidine-thio derivatives show enhanced membrane disruption .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction. Tert-butylthio groups may modulate ROS generation .

Q. How should researchers design stability studies under accelerated storage conditions?

- Parameters :

- Temperature: 40°C, 60°C (ICH Q1A guidelines).

- Humidity: 75% RH.

- Light: Expose to UV (ICH Q1B).

- Analytical Methods :

- HPLC : Monitor degradation products (e.g., hydrolyzed ethanone or sulfide oxidation).

- TGA/DSC : Assess thermal decomposition thresholds .

- Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.